molecular formula C19H12BrF3N2S B11571573 6-(4-Bromophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole

6-(4-Bromophenyl)-2-[3-(trifluoromethyl)benzyl]imidazo[2,1-b][1,3]thiazole

Cat. No.: B11571573
M. Wt: 437.3 g/mol
InChI Key: RAAGLASBULNXJY-UHFFFAOYSA-N
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Description

6-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a bromophenyl group and a trifluoromethylphenyl group attached to the imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid is coupled with the imidazo[2,1-b][1,3]thiazole core in the presence of a palladium catalyst.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the imidazo[2,1-b][1,3]thiazole core is reacted with a trifluoromethylbenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-2-{[3-(Trifluoromethyl)phenyl]methyl}imidazo[2,1-b][1,3]thiazole
  • 6-(4-Methylphenyl)-2-{[3-(Trifluoromethyl)phenyl]methyl}imidazo[2,1-b][1,3]thiazole
  • 6-(4-Fluorophenyl)-2-{[3-(Trifluoromethyl)phenyl]methyl}imidazo[2,1-b][1,3]thiazole

Uniqueness

The uniqueness of 6-(4-BROMOPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}IMIDAZO[2,1-B][1,3]THIAZOLE lies in the presence of both the bromophenyl and trifluoromethylphenyl groups. These groups confer distinct chemical and physical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H12BrF3N2S

Molecular Weight

437.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C19H12BrF3N2S/c20-15-6-4-13(5-7-15)17-11-25-10-16(26-18(25)24-17)9-12-2-1-3-14(8-12)19(21,22)23/h1-8,10-11H,9H2

InChI Key

RAAGLASBULNXJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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